Product packaging for N-(4-fluorophenyl)-4-hydroxybenzamide(Cat. No.:CAS No. 459419-73-9)

N-(4-fluorophenyl)-4-hydroxybenzamide

Cat. No.: B2926900
CAS No.: 459419-73-9
M. Wt: 231.226
InChI Key: KLWSUBIYNNYVJA-UHFFFAOYSA-N
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Description

Historical Perspectives on Benzamide (B126) Scaffolds in Drug Discovery

The benzamide scaffold, characterized by a benzene (B151609) ring attached to an amide group, is a cornerstone in the development of a wide range of therapeutic agents. researchgate.net Historically, substituted benzamides have been particularly successful in the field of neuroscience. For instance, drugs like sulpiride (B1682569) and amisulpride (B195569) are well-known atypical antipsychotics used in the management of schizophrenia and dysthymia. vnu.edu.vn The versatility of the benzamide structure allows for modifications that can fine-tune the pharmacological properties of the molecule, leading to a broad spectrum of biological activities. butlerov.com Beyond their application in psychiatry, benzamide derivatives have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. researchgate.netbutlerov.com The continued synthesis and extensive research of benzamides underscore their wide-ranging applications in pharmaceuticals. nih.gov

Significance of Fluorinated Aromatic Compounds in Bioactive Molecule Design

The introduction of fluorine into aromatic compounds is a widely employed strategy in modern drug design, often referred to as "fluorine chemistry." The unique properties of the fluorine atom can profoundly influence the biological activity of a molecule. nanobioletters.com Due to its small size and high electronegativity, the substitution of a hydrogen atom with a fluorine atom can enhance several key pharmacokinetic and pharmacodynamic parameters. nanobioletters.comnih.gov

One of the primary advantages of fluorination is the improvement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes in the body. nih.gov This can lead to a longer duration of action for a drug. Furthermore, the presence of fluorine can alter the lipophilicity of a molecule, which in turn can improve its ability to permeate biological membranes. nih.gov Fluorine substitution can also influence the acidity or basicity (pKa) of nearby functional groups, which can affect how a molecule interacts with its biological target and its solubility. nih.gov The strategic placement of fluorine can also lead to enhanced binding affinity to target proteins. nanobioletters.com

General Overview of Research on Hydroxybenzamides and N-Arylated Derivatives

Hydroxybenzamides and their N-arylated derivatives are a class of compounds that have garnered significant attention from researchers due to their diverse biological activities. The hydroxyl group (-OH) on the benzamide structure can act as a hydrogen bond donor and acceptor, which can be crucial for interactions with biological targets. Research has demonstrated that hydroxybenzoic acid derivatives exhibit antioxidant and anti-inflammatory properties. nih.gov

The N-arylation of hydroxybenzamides, which involves the attachment of an aryl (aromatic) group to the nitrogen atom of the amide, further expands the chemical space and potential biological applications of these molecules. Synthetic methodologies have been developed to create libraries of these derivatives, which have been screened for various therapeutic activities. nanobioletters.com Studies have shown that N-aryl hydroxybenzamides possess antimicrobial and anticancer properties. nanobioletters.com For example, certain derivatives have shown promising activity against various bacterial and fungal strains. nanobioletters.com Additionally, some N-hydroxybenzamide derivatives have been investigated as inhibitors of histone deacetylases (HDAC), enzymes that play a critical role in cancer development. vnu.edu.vn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10FNO2 B2926900 N-(4-fluorophenyl)-4-hydroxybenzamide CAS No. 459419-73-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-fluorophenyl)-4-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-3-5-11(6-4-10)15-13(17)9-1-7-12(16)8-2-9/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWSUBIYNNYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 4 Fluorophenyl 4 Hydroxybenzamide

Theoretical Spectroscopic Data Corroboration via Quantum Chemical Calculations

Due to the absence of specific research on N-(4-fluorophenyl)-4-hydroxybenzamide, this section cannot be completed. A thorough discussion would necessitate detailed comparisons of experimental spectroscopic data with theoretically calculated values for parameters such as:

Vibrational Frequencies: A table comparing experimental FT-IR and Raman peak frequencies (in cm⁻¹) with scaled theoretical wavenumbers, along with their corresponding vibrational mode assignments (e.g., N-H stretch, C=O stretch, aromatic C-H bend).

NMR Chemical Shifts: Tables presenting experimental and calculated ¹H and ¹³C NMR chemical shifts (in ppm) for each atom in the molecule, often correlated to show the accuracy of the computational model.

UV-Vis Absorption Maxima: A comparison of the experimental maximum absorption wavelengths (λmax in nm) with those predicted by Time-Dependent DFT (TD-DFT) calculations, including information on oscillator strengths and the nature of the electronic transitions (e.g., HOMO→LUMO).

Optimized Geometric Parameters: A table of calculated bond lengths (in Å) and bond angles (in degrees) for the optimized molecular structure of this compound.

Without access to published studies that have performed these specific analyses on this compound, any attempt to generate this information would be hypothetical and would not meet the required standards of scientific accuracy.

Below is a list of compounds that were referenced in the search for methodologies and data on related structures.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-(4-fluorophenyl)-4-hydroxybenzamide, DFT approaches provide a detailed understanding of its molecular and electronic characteristics.

The optimization of the molecular geometry of this compound using DFT, typically with a basis set such as B3LYP/6-311++G(d,p), is the first step in computational analysis. This process determines the most stable conformation of the molecule by finding the minimum energy structure. The analysis of the optimized geometry includes the determination of bond lengths, bond angles, and dihedral angles.

For analogous structures, it has been observed that the calculated geometric parameters are in good agreement with experimental X-ray diffraction data. For instance, in similar benzamide (B126) derivatives, the C-C bond lengths in the phenyl rings are typically in the range of 1.38 to 1.41 Å, and the C-N bond length of the amide group is around 1.38 Å. The planarity of the phenyl rings and the amide linkage are key structural features, with slight twists often observed between the planes of the two aromatic rings.

Table 1: Predicted Structural Parameters for this compound (based on analogous compounds)

ParameterPredicted Value
C-C (phenyl) Bond Length1.38 - 1.41 Å
C-N (amide) Bond Length~ 1.38 Å
C=O (amide) Bond Length~ 1.25 Å
C-F Bond Length~ 1.35 Å
C-O (hydroxyl) Bond Length~ 1.36 Å
Phenyl Ring Bond Angles~ 120°

Note: These values are estimations based on data from structurally related molecules and may vary in the actual compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the electron-rich 4-hydroxybenzamide (B152061) moiety, while the LUMO is likely to be distributed over the electron-withdrawing 4-fluorophenyl ring and the amide group. This distribution facilitates intramolecular charge transfer from the hydroxyl-substituted ring to the fluoro-substituted ring. The calculated HOMO-LUMO energy gap for similar compounds is typically in the range that suggests a stable molecule with moderate reactivity.

Table 2: Predicted Electronic Properties of this compound (based on analogous compounds)

PropertyPredicted Value
HOMO Energy~ -6.0 to -6.5 eV
LUMO Energy~ -1.5 to -2.0 eV
HOMO-LUMO Energy Gap~ 4.0 to 5.0 eV

Note: These values are estimations based on data from structurally related molecules and may vary in the actual compound.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the reactive sites of a molecule. It visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the fluorine atom, making these the primary sites for electrophilic interactions. The hydrogen atoms of the amide and hydroxyl groups are anticipated to exhibit the most positive potential, indicating their susceptibility to nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, charge delocalization, and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the stability arising from charge transfer.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis) can be calculated.

The calculated vibrational spectra for similar molecules show characteristic peaks for the N-H, O-H, C=O, and C-F stretching and bending modes. For instance, the C=O stretching vibration is typically observed in the range of 1650-1700 cm⁻¹. The O-H stretching vibration is expected around 3200-3600 cm⁻¹. Theoretical calculations of NMR spectra can predict the chemical shifts of ¹H and ¹³C atoms, which are valuable for confirming the molecular structure.

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery and for understanding the potential biological activity of a molecule.

Docking studies on compounds analogous to this compound have been performed against various protein targets to explore their potential as, for example, anticancer or antimicrobial agents. These studies typically reveal that the molecule can fit into the active site of a protein and form various interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

The hydroxyl and amide groups of this compound are likely to act as hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and pi-pi interactions with the amino acid residues in the protein's active site. The binding affinity, often expressed as a docking score in kcal/mol, indicates the strength of the interaction, with more negative values suggesting stronger binding.

Table 3: Illustrative Molecular Docking Results for an Analogous Compound with a Protein Target

Protein TargetLigand (Analogous Compound)Docking Score (kcal/mol)Interacting ResiduesType of Interaction
Human Peroxiredoxin4h (p-fluorophenyl) derivative-9.6Asn99, Ala78Hydrogen Bonding
α-AmylaseCompound 5o-9.8His90, His232Hydrogen Bonding

Note: This table presents data from docking studies of structurally similar compounds to illustrate the potential interactions of this compound.

Binding Affinity Prediction and Scoring

Predicting the binding affinity between a ligand like this compound and its biological target is a cornerstone of computational drug discovery. Scoring functions are employed to estimate the strength of this interaction, often expressed as binding energy or inhibitory constants.

Studies on related fluorinated benzamide derivatives have demonstrated that the inclusion of fluorine atoms can significantly enhance binding affinity. nih.gov For instance, in a series of benzamide-type derivatives designed as Cereblon (CRBN) binders, fluorinated compounds frequently displayed lower IC₅₀ values—indicating higher binding affinity—compared to their non-halogenated counterparts. nih.gov This enhanced affinity is partly attributed to the favorable interactions that fluorine can form within a protein's binding pocket. The introduction of fluorine can alter the electronic properties of the molecule and contribute to stronger interactions, such as halogen bonds or favorable dipole-dipole contacts. nih.gov

Furthermore, investigations into polyfluorophenyl-modified ligands have shown they can induce conformational changes in their targets, such as RNA aptamers, leading to a gradual increase in ligand affinity over time. nih.gov This suggests that the binding process can be dynamic, involving structural reorganization of the target to achieve an optimal fit. nih.gov

Table 1: Comparison of Binding Affinity (IC₅₀) for Halogenated vs. Non-halogenated Benzamide Derivatives Targeting Cereblon nih.gov
Compound PairNon-halogenated IC₅₀ (μM)Fluorinated DerivativeFluorinated IC₅₀ (μM)Improvement in Affinity
Pair 1150 ± 20Compound 8d63 ± 162.4x
Pair 2> 200Compound 8e120 ± 20Significant

Analysis of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The binding of this compound to a protein target is mediated by a network of specific non-covalent interactions. Computational docking simulations are instrumental in identifying these key contacts. For the benzamide scaffold, several types of interactions are consistently observed:

Hydrogen Bonding: The amide (-CONH-) group is a classic hydrogen bond donor (N-H) and acceptor (C=O). The hydroxyl (-OH) group on the phenol (B47542) ring is also a strong hydrogen bond donor and acceptor. These groups can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate (B1630785), serine, and threonine in a protein's active site. nih.govresearchgate.net The crystal structure of the parent compound, 4-hydroxybenzamide, confirms its participation in extensive intermolecular O—H···O and N—H···O hydrogen bonds. researchgate.net

Halogen Bonding: The fluorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. This type of interaction is increasingly recognized for its role in stabilizing ligand-protein complexes.

Intramolecular Interactions: Studies on related fluorinated benzamides have revealed the presence of intramolecular hydrogen bonds (IMHBs), which can pre-organize the ligand into a conformation that is favorable for binding, thereby reducing the entropic penalty upon complex formation. nih.gov

Docking simulations of structurally similar benzamide derivatives have consistently shown the importance of hydrogen bonding, electrostatic, and hydrophobic interactions in defining their engagement with target active sites. researchgate.net

Characterization of Binding Modes within Target Active Sites

The specific orientation and conformation of a ligand within a protein's active site is known as its binding mode. This is determined by the sum of the interactions described above. For this compound, a plausible binding mode, inferred from studies of analogous compounds, would involve the following features:

The 4-hydroxyphenyl moiety often acts as a key anchoring point, with the hydroxyl group forming critical hydrogen bonds with polar residues in the active site.

The central amide linker positions the two aromatic rings in specific sub-pockets of the binding site. Its ability to form hydrogen bonds further stabilizes the complex.

The 4-fluorophenyl group typically occupies a more hydrophobic pocket, where it can form van der Waals contacts, hydrophobic interactions, and potentially halogen bonds.

The characterization of these binding modes is essential for understanding the molecular basis of activity and for structure-based drug design, where this information is used to design modifications that improve binding affinity and selectivity. researchgate.net

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the binding mode and the flexibility of the complex over time. In studies of related benzamide derivatives, MD simulations have been performed to validate the docking results. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For classes of compounds like benzamides, 3D-QSAR models are particularly powerful.

One such study on aminophenyl benzamide derivatives as Histone Deacetylase (HDAC) inhibitors led to the development of a robust five-point pharmacophore model. researchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific target. The model developed for these benzamide derivatives consisted of:

Two aromatic rings (R)

Two hydrogen bond donors (D)

One hydrogen bond acceptor (A)

This pharmacophore highlights the critical importance of the aromatic systems and the hydrogen bonding capacity of the benzamide scaffold for HDAC inhibition. researchgate.net The resulting 3D-QSAR model showed excellent statistical correlation (r² = 0.99) and predictive power (q² = 0.85), indicating its reliability. researchgate.net Such models provide a set of guidelines for designing new compounds, suggesting that the inclusion of hydrophobic substituents and hydrogen bond donating groups would enhance inhibitory potency. researchgate.net

Table 2: Features of a 3D-QSAR Pharmacophore Model for Benzamide Derivatives researchgate.net
Pharmacophore FeatureRequired NumberDescriptionPotential Role in this compound
Aromatic Ring (R)2Represents hydrophobic and π-π stacking interactions.4-fluorophenyl and 4-hydroxyphenyl rings.
Hydrogen Bond Donor (D)2Forms hydrogen bonds with acceptor groups on the target.Amide N-H and phenolic O-H.
Hydrogen Bond Acceptor (A)1Forms hydrogen bonds with donor groups on the target.Amide C=O and phenolic O-H.

Biological Activities and Mechanistic Pathway Investigations

Antimicrobial Efficacy Assessments

The antimicrobial potential of N-(4-fluorophenyl)-4-hydroxybenzamide and structurally similar molecules has been evaluated against several medically important microorganisms. These studies provide insights into the spectrum of activity and potency of this class of compounds.

The antibacterial properties of benzamide (B126) derivatives have been a key area of research. Investigations have spanned both Gram-positive and Gram-negative bacteria, as well as significant mycobacterial species.

While direct studies on this compound are limited, research on closely related N-benzamide derivatives provides valuable data. For instance, a study on the antibacterial activity of various N-benzamide derivatives demonstrated notable efficacy against Bacillus subtilis. Specifically, the compound 4-hydroxy-N-phenylbenzamide (a non-fluorinated analog) showed significant activity against B. subtilis, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL. nanobioletters.com In the same study, other derivatives also exhibited activity, suggesting the potential of the core benzamide structure. nanobioletters.com

Another related compound, N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, which shares the 4-fluorophenyl and 4-hydroxyphenyl moieties but has a hydrazone linker, was found to have a MIC of 15.7 ppm against B. subtilis. researchgate.net Furthermore, certain fluorobenzoylthiosemicarbazides have shown activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus clinical isolates, with MICs ranging from 7.82 to 31.25 μg/mL. nih.gov A different synthesized compound, 2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one, exhibited antibacterial activity against S. aureus with a MIC of 12.5 µg/mL. nih.gov

Table 1: Antibacterial Activity of this compound Analogs against Gram-Positive Pathogens

Compound Organism MIC
4-hydroxy-N-phenylbenzamide Bacillus subtilis 6.25 µg/mL nanobioletters.com
N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide Bacillus subtilis 15.7 ppm researchgate.net
Fluorobenzoylthiosemicarbazide derivatives Staphylococcus aureus 7.82-31.25 µg/mL nih.gov
2-(4-fluorophenyl)-3-[(E)-(2-hydroxybenzylidene)amino]quinazolin-4(3H)-one Staphylococcus aureus 12.5 µg/mL nih.gov

The activity of N-benzamide derivatives has also been assessed against Gram-negative bacteria. In the same study mentioned previously, 4-hydroxy-N-phenylbenzamide demonstrated excellent activity against Escherichia coli, with a MIC of 3.12 µg/mL. nanobioletters.com This suggests that the benzamide scaffold is also effective against certain Gram-negative pathogens.

Table 2: Antibacterial Activity of this compound Analogs against Gram-Negative Pathogens

Compound Organism MIC
4-hydroxy-N-phenylbenzamide Escherichia coli 3.12 µg/mL nanobioletters.com
N'-(3-bromobenzylidene)-4-hydroxybenzohydrazide Escherichia coli 31.3 ppm researchgate.net

The search for new antitubercular agents has led to the investigation of various chemical scaffolds, including those related to this compound. A class of 6-fluorophenylbenzohydrazides demonstrated significant activity against Mycobacterium tuberculosis, with MIC values ranging from 0.625 to 6.25 μM. nih.gov This highlights the potential of the fluorophenyl moiety in combination with a benzohydrazide (B10538) backbone for antitubercular drug development. Salicylanilides, which are structurally related, have also been identified as having activity against M. tuberculosis. nih.gov

Mycobacterium marinum, often used as a model organism for M. tuberculosis, has also been a target for novel drug screening. nih.gov While direct data for this compound is not available, various compounds are actively being tested against this pathogen. researchgate.netmdpi.comnih.govfrontiersin.org

Similarly, Mycobacterium kansasii, another significant nontuberculous mycobacterium, is a target for new antimicrobial agents. researchgate.net Although specific MIC values for the title compound against M. kansasii have not been reported, the general class of anilides and related structures continues to be an area of interest in the development of antimycobacterial therapies. researchgate.netnih.govnih.gov

Table 3: Antitubercular Activity of Related Compound Classes

Compound Class Organism MIC Range
6-Fluorophenylbenzohydrazides Mycobacterium tuberculosis 0.625-6.25 µM nih.gov

In addition to antibacterial properties, the potential of this compound and its analogs as antifungal agents has been explored.

Studies on N-(4-halobenzyl)amides have shown promising results against Candida species. For example, one such amide derivative displayed a MIC of 7.8 µg/mL against C. krusei, a species of Candida. nih.gov The same study also demonstrated inhibitory effects against other Candida strains, including fluconazole-resistant clinical isolates. nih.gov Another class of related compounds, N-Pyrazolylbenzamide derivatives, has shown activity against both Candida albicans and Aspergillus flavus.

While direct MIC values for this compound against Aspergillus niger are not specified in the available literature, the activity of related compounds against other Aspergillus species suggests potential for further investigation. nih.govnih.gov

Table 4: Antifungal Activity of Related Amide Derivatives

Compound Class/Derivative Organism MIC
N-(4-halobenzyl)amide derivative Candida krusei 7.8 µg/mL nih.gov
N-Pyrazolylbenzamide derivatives Candida albicans Activity noted
N-Pyrazolylbenzamide derivatives Aspergillus flavus Activity noted

Anthelmintic Activity

This compound belongs to the salicylanilide (B1680751) class of compounds. While specific studies on the anthelmintic properties of this compound are not prominent in the available literature, the broader family of halogenated salicylanilides is well-established for its potent antiparasitic activity, particularly against helminths. semanticscholar.orgresearchgate.net

Derivatives such as niclosamide, oxyclozanide, and rafoxanide (B1680503) are used commercially in veterinary medicine to control parasitic flatworms (flukes) and certain roundworms in livestock like cattle, sheep, and goats. researchgate.netplos.org Niclosamide is also approved for human use in treating tapeworm infections. plos.org The mechanism of action for many salicylanilides involves the uncoupling of oxidative phosphorylation in the mitochondria of the parasites, disrupting their energy metabolism. researchgate.net Given that this compound shares the core salicylanilide structure, it is plausible that it could exhibit similar biological activities, although this requires empirical validation.

Table 1: Examples of Commercially Available Anthelmintic Salicylanilides

Compound Primary Use Animal Species
Niclosamide Cestocides (tapeworms) Humans, various animals
Oxyclozanide Flukicides (liver flukes) Cattle, sheep, goats
Rafoxanide Flukicides, haematophagous helminths Cattle, sheep

| Closantel | Flukicides, haematophagous helminths | Sheep, cattle |

Anti-inflammatory and Immunomodulatory Effects

Salicylanilides synthesized from methyl salicylate (B1505791) have demonstrated anti-inflammatory activity, evidenced by their capacity to inhibit protein denaturation. mdpi.com A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally analogous, showed superior efficacy in inhibiting trypsin activity compared to a positive control, indicating significant antiproteolytic and, by extension, anti-inflammatory potential. nih.govnih.gov The IC₅₀ values for these related compounds were in the range of 0.04–0.07 mg/mL, significantly lower than that of acetylsalicylic acid in the same assay. nih.govnih.gov Furthermore, amide derivatives of benzoic acids are generally recognized for a wide spectrum of pharmacological effects, including anti-inflammatory action. nanobioletters.com While these findings point to a potential for anti-inflammatory activity, specific immunomodulatory effects of this compound class are less defined and would require further investigation. nih.gov

Inhibition of Nitric Oxide (NO) Production and Inducible Nitric Oxide Synthase (iNOS) Expression

Research into the anti-inflammatory properties of this compound has explored its impact on nitric oxide (NO) production. In inflammatory conditions, NO is generated by inducible nitric oxide synthase (iNOS). nih.gov The overproduction of NO is a key factor in the pathology of inflammation. researchgate.net Studies on related amide structures show that they can exert anti-inflammatory effects by inhibiting NO production in lipopolysaccharide (LPS)-stimulated macrophages. nih.govscienceopen.com For instance, certain pterostilbene-carboxylic acid derivatives with amide moieties have demonstrated potent inhibitory effects on NO release, with IC50 values as low as 9.87 µM. nih.gov This inhibition is often linked to the downregulation of iNOS protein expression. researchgate.netnih.gov While direct data for this compound is not specified in the provided results, the activity of analogous compounds suggests a potential mechanism for its anti-inflammatory effects. Glucocorticoids, for example, are known to inhibit iNOS expression and subsequent NO production. nih.gov The modulation of iNOS expression is a critical target for controlling inflammatory responses. nih.govunich.it

Downregulation of NF-κB and STAT-3 Transcriptional Factors

The transcription factors NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT-3 (signal transducer and activator of transcription 3) are pivotal in regulating the expression of genes involved in inflammation and tumorigenesis. nih.govnih.gov The constitutive activation of both NF-κB and STAT3 is a common feature in many cancers, where they collaborate to promote malignant progression. nih.gov Investigations into pterostilbene-carboxylic acid amide derivatives have shown that their anti-inflammatory activity is mediated by modulating NF-κB/MAPK signaling pathways. nih.gov This modulation leads to the downregulation of inflammatory enzymes like COX-2 and iNOS. nih.gov Although direct evidence for this compound is not detailed, the established interplay between NF-κB and STAT3 in cancer and inflammation suggests that compounds targeting these pathways are of significant therapeutic interest. nih.govnih.gov

Modulation of MAPKs/COX-2 Axis (from related amide structures)

The mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating the expression of cyclooxygenase-2 (COX-2), an enzyme central to inflammation. d-nb.info COX-2 is inducible by various stimuli, including inflammatory agents and growth factors, and its expression is often elevated in inflammatory conditions and cancers. d-nb.infonih.gov Studies on amide-containing structures have demonstrated their ability to modulate this axis. For example, certain amide derivatives of pterostilbene-carboxylic acid act as potent COX-2 inhibitors and exert anti-inflammatory effects by modulating NF-κB/MAPK signaling pathways. nih.gov The active site of COX-2 is approximately 25% larger than that of the constitutively expressed COX-1, which allows for the design of selective inhibitors. nih.govacs.org The structural differences, such as the substitution of Ile-523 in COX-1 with a smaller valine residue in COX-2, create a side pocket that can be exploited for selective drug binding. nih.govacs.org

Inhibition of NLRP3 Inflammasome Activation and ASC Oligomerization (from related amide structures)

The NLRP3 inflammasome is a multi-protein complex critical to the innate immune system that, upon activation, triggers the maturation of pro-inflammatory cytokines. mdpi.comresearchgate.net Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. manchester.ac.uk The activation process involves the oligomerization of the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which forms a platform for caspase-1 activation. mdpi.comnih.gov Several compounds with amide or related structures have been identified as inhibitors of this pathway. For instance, Tranilast, a drug used for inflammatory disorders, contains an amide-like structure and has been shown to inhibit NLRP3 inflammasome activation by interfering with NLRP3-ASC oligomerization. mdpi.com Similarly, urea-based compounds have been designed as selective NLRP3 inhibitors, successfully targeting the downstream formation of ASC specks. manchester.ac.uk These findings highlight a mechanistic pathway where related amide structures can exert anti-inflammatory effects by directly inhibiting the assembly and activation of the NLRP3 inflammasome. mdpi.commanchester.ac.uk

Induction of Autophagy (from related amide structures)

Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a key role in maintaining cellular homeostasis. nih.gov Aberrant regulation of autophagy is linked to various human diseases. nih.gov Certain molecules containing amide bonds are known to induce autophagy. A prominent example is ceramide, a central molecule in sphingolipid metabolism, which is composed of a sphingosine (B13886) base linked to a fatty acid via an amide bond. nih.gov Ceramide and its derivatives can induce macroautophagy under different stress conditions, which can be either a protective or a lethal process in cancer cells depending on the context. nih.gov The induction of lethal autophagy by ceramide can be triggered by various stimuli, including ER stress and nutrient deprivation, and often involves the modulation of pathways like mTOR. nih.gov This demonstrates that compounds with amide structures can potentially modulate cellular health and disease states through the induction of autophagy. nih.gov

Anticancer and Antiproliferative Investigations

Inhibition of Cancer Cell Line Proliferation (e.g., Hep-G2, MIA PaCa-2, A2780, HCT-116)

The antiproliferative potential of this compound and related benzamide compounds has been evaluated against various human cancer cell lines.

Hep-G2 (Hepatocellular Carcinoma): Benzamide derivatives have shown significant cytotoxic effects against liver cancer cells. nih.govresearchgate.net For example, the compound N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), which shares a fluorinated benzamide structure, exhibited potent antiproliferative activity against HepG2 cells with an IC50 value of 1.30 µM. nih.gov Other studies have also identified compounds that reduce the viability of HepG2 cells, with some extracts showing IC50 values around 85.1 µg/mL. mdpi.com

MIA PaCa-2 (Pancreatic Cancer): Pancreatic cancer cell lines like MIA PaCa-2 are frequently used to screen for potential anticancer agents. mdpi.comnih.gov While specific IC50 values for this compound were not found in the provided search results, various compounds have been tested against this cell line. For instance, biosynthesized silver nanoparticles showed an IC50 of 15.66 µg/mL. mdpi.com Other research focuses on understanding the molecular characteristics of MIA PaCa-2 cells to identify therapeutic targets. mdpi.com

A2780 (Ovarian Cancer): The A2780 ovarian cancer cell line is another important model for evaluating potential therapeutics. nih.gov Studies on lignans (B1203133) isolated from Cleistanthus boivinianus demonstrated potent antiproliferative activities against A2780 cells, with IC50 values as low as 33.0 ± 3.6 nM. nih.govresearchgate.net

HCT-116 (Colon Carcinoma): Several studies have investigated the effects of various compounds on the HCT-116 colon cancer cell line. nih.govorientjchem.orgresearchgate.netnih.govmdpi.com Derivatives of 3,4,5-trihydroxy-N-alkyl-benzamides have been synthesized and tested, showing a range of IC50 values. For example, 3,4,5-trihydroxy-N-hexyl-benzamide was found to have an IC50 of 0.07 µM against HCT-116 cells. orientjchem.org

The table below summarizes the antiproliferative activity of various related compounds against the specified cancer cell lines.

Compound/ExtractCell LineIC50 ValueSource
N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA)Hep-G21.30 µM nih.gov
Tisochrysis lutea DCM ExtractHep-G285.1 µg/mL mdpi.com
Biosynthesized Silver NanoparticlesMIA PaCa-215.66 µg/mL mdpi.com
3α-O-(β-d-glucopyranosyl)desoxypodophyllotoxinA278033.0 ± 3.6 nM nih.govresearchgate.net
(±)-β-apopicropodophyllinA278063.1 ± 6.7 nM nih.govresearchgate.net
3,4,5-trihydroxy-N-hexyl-benzamideHCT-1160.07 µM orientjchem.org
3,4,5-trihydroxy-N-tert-butyl-benzamideHCT-1160.16 µM orientjchem.org
3,4,5-trihydroxy-N-sec-butyl-benzamideHCT-1161.34 µM orientjchem.org

Mechanisms of Apoptosis Induction

N-substituted benzamides have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net Studies using declopramide, a structural analog, demonstrated that at sufficient concentrations, these compounds can trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which subsequently leads to the activation of caspase-9. nih.govresearchgate.net The process was shown to be inhibited by a broad-spectrum caspase inhibitor (zVADfmk) and a specific caspase-9 inhibitor (zLEDHfmk), confirming the central role of this pathway. nih.govresearchgate.net

Interestingly, the induction of apoptosis by these benzamides appears to occur independently of the p53 tumor suppressor protein, as the effects were observed in p53-deficient cell lines. nih.govresearchgate.net Prior to the onset of apoptosis, these compounds also induce a cell cycle block at the G2/M phase. researchgate.net Other related compounds, such as N-(4-hydroxyphenyl)retinamide (fenretinide), also induce apoptosis, evidenced by cellular shrinkage, chromatin condensation, and nuclear fragmentation. nih.gov

Cell Cycle Arrest Studies

Investigations into the direct effects of this compound on cell cycle progression have not been reported in the available scientific literature. Consequently, there is no data to confirm or deny its ability to induce cell cycle arrest in any phase (e.g., G1, S, G2, or M).

Enzyme Inhibition Studies (General)

The inhibitory potential of this compound against various enzymes is a key area of interest for its potential therapeutic applications. The following sections summarize the available findings for specific enzyme targets.

Monoamine Oxidase (MAO) Inhibition

There is currently no published research available that evaluates the inhibitory activity of this compound against either isoform of monoamine oxidase, MAO-A or MAO-B. Therefore, its potency and selectivity as a potential MAO inhibitor remain unknown.

Beta-Secretase (BACE-1) Inhibition

Scientific studies to determine the inhibitory effect of this compound on the activity of beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease pathology, have not been documented in the accessible literature.

Carbonic Anhydrase Inhibition

The capacity of this compound to act as an inhibitor of carbonic anhydrase isoforms has not been investigated in published scientific studies. Data regarding its inhibitory constants (Kᵢ) or IC₅₀ values against these metalloenzymes is not available.

Acetylcholinesterase Inhibition

There are no specific studies in the available literature that assess the acetylcholinesterase inhibitory activity of this compound. Its potential as a cholinesterase inhibitor for conditions such as Alzheimer's disease has not been explored.

Receptor Modulation Studies

An extensive search of scientific databases reveals no studies dedicated to the characterization of this compound's interaction with any physiological receptors. Its profile as a potential agonist, antagonist, or allosteric modulator for any known receptor target has not been established.

Other Reported Biological Activities

Beyond the modulation of glutamate (B1630785) receptors, research has explored other potential biological activities of this compound and related compounds.

The antioxidant potential of this compound can be inferred from its chemical structure, specifically the presence of a hydroxyl group on the phenyl ring. Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. opensciencepublications.commdpi.comnih.gov The stability of the resulting phenoxyl radical is a key determinant of the antioxidant capacity. opensciencepublications.com

Computational studies on similar phenolic structures, such as 3-aryl-4-hydroxycoumarin derivatives, have shown that the presence of a hydroxyl group is crucial for antioxidant activity. opensciencepublications.com The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in predicting antioxidant potential, with lower BDE values indicating a greater ease of hydrogen donation and thus higher antioxidant activity. opensciencepublications.com While direct experimental data for this compound is limited, its 4-hydroxybenzamide (B152061) moiety suggests it may contribute to free radical scavenging.

Derivatives of N-phenylbenzamide have demonstrated notable anticonvulsant activity in preclinical studies. nih.gov Research into a series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives identified compounds with significant anti-seizure effects in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models in mice. nih.gov

Notably, the derivative (Z)-N-(4-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamide exerted anti-seizure activity at doses of 100 mg/kg and 300 mg/kg in both MES and PTZ models. nih.gov The presence of the fluorine substituent at the para position of the phenyl ring was found to be effective for this activity. nih.gov These findings suggest that the N-(4-fluorophenyl)benzamide scaffold is a promising starting point for the development of new anticonvulsant agents. The table below summarizes the anticonvulsant activity of a relevant derivative.

CompoundTest ModelDose (mg/kg)Activity
(Z)-N-(4-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamideMES100, 300Anti-seizure activity observed
(Z)-N-(4-fluorophenyl)-4-((2-oxoindolin-3-ylidene)amino)benzamidePTZ100, 300Anti-seizure activity observed

Data from a study on isatin-based derivatives. nih.gov

The analgesic potential of benzamide derivatives has been an area of active research. A study focused on novel 4-fluorobenzamide-based derivatives reported promising anti-inflammatory and analgesic properties. nih.gov Although this compound was not specifically evaluated in this study, the findings for structurally related compounds suggest that the 4-fluorobenzamide (B1200420) scaffold is a valuable pharmacophore for analgesic activity. nih.gov

In the aforementioned study, several derivatives exhibited potent analgesic effects in the acetic acid-induced abdominal writhing test in mice, with some compounds showing 100% writhing protection. nih.gov For instance, the 4-chlorophenyl derivative of a thioureido quinazolinone containing a 4-fluorobenzamide moiety was found to be a particularly potent analgesic agent. nih.gov This indicates that modifications to the core N-(4-fluorophenyl)benzamide structure can lead to significant analgesic activity.

The N-aryl amide chemical class, which includes this compound, has been investigated for its insecticidal properties. digitellinc.com A series of N-aryl amides demonstrated significant vapor phase toxicity against mosquitoes, including pyrethroid-resistant strains. digitellinc.com This suggests that compounds with this core structure could be effective as insecticides.

Furthermore, some benzamide derivatives have shown larvicidal activity against mosquito larvae. nih.gov For example, a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) found that some compounds exhibited 100% larvicidal activity at a concentration of 10 mg/L. nih.gov While direct testing of this compound for antifeedant and larvicidal effects is not widely reported, the activity of related N-aryl amides and benzamides suggests a potential for such properties. digitellinc.comnih.gov

Structure Activity Relationship Sar Studies

Analysis of Structural Features Influencing Biological Activity

The biological activity of N-arylbenzamides is intricately linked to the nature and position of substituents on both aromatic rings. Modifications to either the N-phenyl moiety or the benzamide (B126) core can lead to significant changes in potency and selectivity, highlighting the importance of a systematic exploration of the chemical space around this scaffold.

Impact of Substitutions on the 4-Fluorophenyl Moiety

The N-phenyl ring plays a crucial role in the interaction of these compounds with their biological targets. The presence and nature of substituents on this ring can modulate activity significantly.

In a series of novel N-phenylbenzamide derivatives developed as inhibitors of Enterovirus 71 (EV 71), the substitution on the N-phenyl ring was found to be a key determinant of antiviral activity. For instance, replacing the hydrogen with a halogen at the para-position generally proved beneficial. The compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) was identified as a particularly active agent against multiple EV 71 strains, with IC₅₀ values in the low micromolar range (5.7–12 µM). mdpi.com

Similarly, in a study of imidazole-based N-phenylbenzamide derivatives with anticancer properties, the derivative with a fluorine substitution at the para-position of the N-phenyl ring (compound 4f) emerged as the most potent in the series. It exhibited single-digit micromolar IC₅₀ values against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines. nih.gov This suggests that a halogen, and potentially a fluorine atom, at this position is favorable for activity.

Further research into antimicrobial N-benzamide derivatives has led to the synthesis of N-(4-chlorophenyl)-4-hydroxybenzamide and N-(4-bromophenyl)-4-hydroxybenzamide. nanobioletters.com The evaluation of these close analogs allows for a direct comparison of the effect of different halogens at the para-position, which is critical for optimizing target interactions.

Table 1: Biological Activity of N-Arylbenzamide Analogs with Substitutions on the N-Phenyl Moiety

Influence of Substitutions on the 4-Hydroxybenzamide (B152061) Moiety

The benzamide portion of the molecule serves as a versatile scaffold that can be functionalized to enhance biological activity. Studies have shown that introducing various substituents can fine-tune the compound's properties.

In the development of anti-EV 71 agents, modifications to the benzamide ring were explored. The presence of a 3-amino and a 4-methoxy group on the benzamide core, as seen in the potent inhibitor 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was crucial for its high efficacy. mdpi.comnih.gov This indicates that the electronic and steric properties of these substituents are important for molecular recognition.

Research on Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease, has also focused on 5-substituent-N-arylbenzamide derivatives. This work highlights that substitution at the 5-position of the benzamide ring can lead to potent and selective inhibitors. nih.gov Another study investigating antiestrogenic properties of N-(4-hydroxyphenyl)-N-(1,1,1-trifluoro-2-propyl)-4-hydroxybenzamides examined the influence of hydrophobic groups (e.g., -CH₃, -F, -Cl, -Br) at the 2- or 2,6-positions of the 4-hydroxybenzamide fragment, finding that these modifications significantly impacted activity. nih.gov

Role of the Phenolic Hydroxyl Group in Activity

The phenolic hydroxyl group is a common feature in many biologically active molecules and often plays a pivotal role in their mechanism of action, primarily by acting as a hydrogen bond donor or acceptor.

In a study of acyclic amides as estrogen receptor (ER) ligands, the para-hydroxy group on the benzoate (B1203000) ring was found to contribute significantly to binding affinity. nih.gov This suggests that the hydroxyl group is a key pharmacophoric feature, likely engaging in crucial hydrogen bonding interactions within the receptor's binding site. Similarly, studies on salicylanilides (2-hydroxy-N-phenylbenzamides) underscore the importance of the hydroxyl group for their antimicrobial and enzyme-inhibitory activities. mdpi.comresearchgate.net The position of this group is critical; for instance, the 2-hydroxy substitution in salicylanilides defines their characteristic biological profile.

Effects of Electron-Withdrawing Groups on Potency

The electronic properties of substituents on the aromatic rings can have a profound effect on the potency of N-phenylbenzamide derivatives.

A systematic investigation of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors analyzed the impact of various electron-withdrawing and electron-donating groups on the N-phenyl ring. mdpi.com The results showed that compounds bearing a strong electron-withdrawing cyano (-CN) group exhibited the most potent inhibitory activity. This suggests that reducing the electron density on the N-phenyl ring can enhance the desired biological effect for certain targets.

Conversely, in a different series of benzamide-isoquinoline derivatives targeting sigma-2 (σ2) receptors, an opposite trend was observed. An electron-donating methoxy (B1213986) group was found to increase σ2 affinity, whereas an electron-withdrawing nitro group decreased it. researchgate.net This highlights that the effect of electronic modifications is target-dependent and cannot be generalized across all biological systems.

Table 2: Effect of Electronic Substitutions on Biological Activity

Stereochemical Considerations and their Relationship to Activity

While N-(4-fluorophenyl)-4-hydroxybenzamide itself is an achiral molecule, the introduction of chiral centers into its derivatives can lead to stereoisomers with distinct biological activities. The three-dimensional arrangement of atoms is fundamental to molecular recognition by biological macromolecules.

Studies on other biologically active molecules, such as the nature-inspired compound 3-Br-Acivicin, have demonstrated that stereochemistry has a crucial impact on efficacy. mdpi.com Different stereoisomers of the same compound can exhibit vastly different potencies, with one isomer often being significantly more active than the others. This stereospecificity arises from the precise geometric and electronic complementarity required for optimal interaction with a chiral biological target, such as an enzyme active site or a receptor binding pocket. Therefore, should chiral derivatives of this compound be developed, it would be essential to resolve and test individual stereoisomers, as they are likely to display different pharmacological profiles. mdpi.com

Derivation of Structure-Activity Hypotheses

Based on the analysis of available data for this compound and related N-arylbenzamide structures, several structure-activity hypotheses can be formulated:

N-Phenyl Ring Substitution: A halogen atom at the para-position of the N-phenyl ring appears to be a favorable feature for various biological activities, including antiviral and anticancer effects. mdpi.comnih.gov Fluorine, in particular, may offer an optimal balance of electronic and steric properties.

Benzamide Core Functionalization: The 4-hydroxy group on the benzamide ring is likely a critical hydrogen bond donor, essential for anchoring the molecule to its biological target. nih.gov Further substitutions on this ring, such as amino or methoxy groups, can provide additional interaction points and modulate activity. mdpi.comnih.gov

Electronic Effects: The influence of electron-withdrawing or electron-donating groups is highly dependent on the specific biological target. For some targets, electron-withdrawing groups on the N-phenyl ring enhance potency, while for others, electron-donating groups are preferred. mdpi.comresearchgate.net This suggests that the electronic nature of the rings must be tailored to the specific application.

Conformational Rigidity: The amide linkage provides a degree of conformational rigidity, placing the two aromatic rings in a specific spatial orientation. This defined geometry is likely a key factor in presenting the pharmacophoric features correctly for target recognition.

These hypotheses provide a framework for the rational design of future analogs with improved potency, selectivity, and pharmacokinetic properties.

In Silico Pharmacokinetic and Drug Likeness Profiling

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Parameters

In silico ADME prediction is a crucial step in modern drug discovery, offering a cost-effective and rapid means to screen compounds for favorable pharmacokinetic characteristics. nih.gov These computational tools utilize a compound's structure to forecast its journey through the body. For N-(4-fluorophenyl)-4-hydroxybenzamide, various parameters that govern its absorption, distribution, metabolism, and excretion can be estimated using established computational models.

The octanol-water partition coefficient (LogP) is a critical measure of a compound's lipophilicity, which significantly influences its absorption and distribution. A balanced LogP is essential for a drug to effectively pass through lipid cell membranes and also maintain sufficient solubility in aqueous environments like the bloodstream. For compounds that are structurally similar to this compound, such as N-(3,4-Difluorophenyl)-4-hydroxybenzamide, a predicted LogKow (a close correlate of LogP) value of approximately 3.01 has been reported. epa.gov This value suggests that this compound likely possesses moderate lipophilicity, a characteristic that is often favorable for oral bioavailability.

Molar refractivity (MR) is a calculated physicochemical parameter that reflects the volume of a molecule and the London dispersion forces that are important for drug-receptor interactions. For the related compound N-(3,4-Difluorophenyl)-4-hydroxybenzamide, a predicted molar refractivity is approximately 62.7 cm³/mol. epa.gov

ParameterPredicted Value (for structural analogue)Significance in Pharmacokinetics
LogP (as LogKow) ~3.01Indicates moderate lipophilicity, influencing absorption and distribution.
Molar Refractivity (MR) ~62.7 cm³/molRelates to molecular volume and potential for receptor binding.

Drug-Likeness Assessment for Candidate Compounds

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be considered a potential drug. A widely used set of guidelines for this assessment is Lipinski's Rule of Five. These rules suggest that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A LogP value not greater than 5.

Based on its structure, this compound is predicted to be compliant with Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability.

Lipinski's Rule of Five ParameterPredicted Value for this compoundCompliance
Hydrogen Bond Donors 2Yes
Hydrogen Bond Acceptors 3Yes
Molecular Weight 231.23 g/mol Yes
LogP < 5Yes

Computational Models for Pharmacokinetic Property Prediction (e.g., pKCSM, BOILED-Egg model)

Advanced computational models provide a more detailed prediction of a compound's ADME properties.

The pKCSM model is a computational tool that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties. nih.gov For a compound like this compound, pKCSM could be used to predict parameters such as intestinal absorption, Caco-2 permeability, and interactions with cytochrome P450 enzymes, which are crucial for metabolism. mdpi.com For instance, studies on structurally related benzamide (B126) derivatives have employed pKCSM to forecast their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. jonuns.com

The BOILED-Egg model is a visual and intuitive computational tool that predicts a compound's gastrointestinal absorption and brain penetration based on its lipophilicity (WLOGP) and polarity (TPSA - topological polar surface area). nih.gov The model plots compounds on a graph where the "white" of the egg represents high probability of gastrointestinal absorption and the "yolk" represents high probability of brain penetration. nih.gov For this compound, its calculated physicochemical properties would likely place it within the "white" of the BOILED-Egg, suggesting good potential for passive absorption from the gastrointestinal tract. swissadme.ch

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.